

A Comprehensive Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No.: B046582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a pyridine group at the nitrogen atom and an ethyl carboxylate at the 4-position. While this specific molecule is not extensively documented in publicly available scientific literature as a standalone therapeutic agent or a key component of major signaling pathway studies, its structural motifs are of significant interest in medicinal chemistry. The piperidine and pyridine moieties are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This guide provides a detailed overview of its chemical identity, a proposed synthesis protocol based on established chemical reactions for analogous structures, and a discussion of its potential, yet currently undocumented, role in drug discovery and development.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate**.

Identifier	Value
IUPAC Name	ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Synonyms	4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-, ethyl ester; 3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid ethyl ester
CAS Number	121912-29-6
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂
Molecular Weight	234.29 g/mol
Appearance	Not widely reported; likely a solid or oil
Solubility	Expected to be soluble in common organic solvents

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** is not readily available in peer-reviewed journals. However, based on the synthesis of its parent carboxylic acid, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, and general principles of N-arylation, a plausible synthetic route can be proposed. The synthesis of the parent acid involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotatate (ethyl piperidine-4-carboxylate), indicating that the target ethyl ester is a precursor.^[1]

Therefore, a direct synthesis of **Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate** would likely involve the N-arylation of ethyl piperidine-4-carboxylate with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-fluoropyridine.

Proposed Experimental Protocol: N-Arylation of Ethyl piperidine-4-carboxylate

This proposed protocol is based on common methods for the synthesis of N-aryl piperidines.

Materials:

- Ethyl piperidine-4-carboxylate

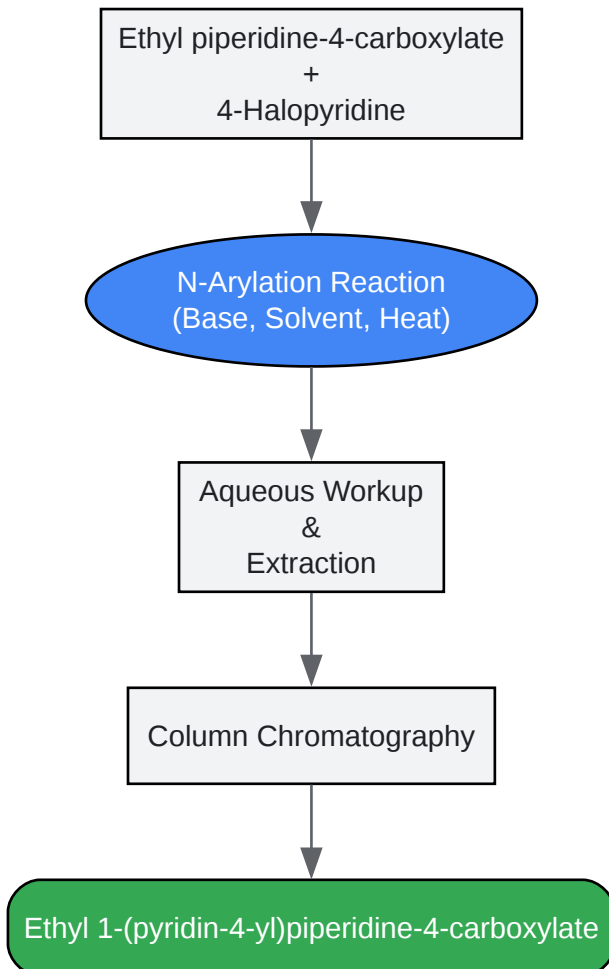
- 4-Chloropyridine hydrochloride (or 4-fluoropyridine)
- A suitable base (e.g., potassium carbonate, triethylamine, or sodium tert-butoxide)
- A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)
- Palladium catalyst (optional, for Buchwald-Hartwig amination, e.g., Pd₂(dba)₃)
- Ligand for palladium catalyst (optional, e.g., BINAP, Xantphos)

Procedure:

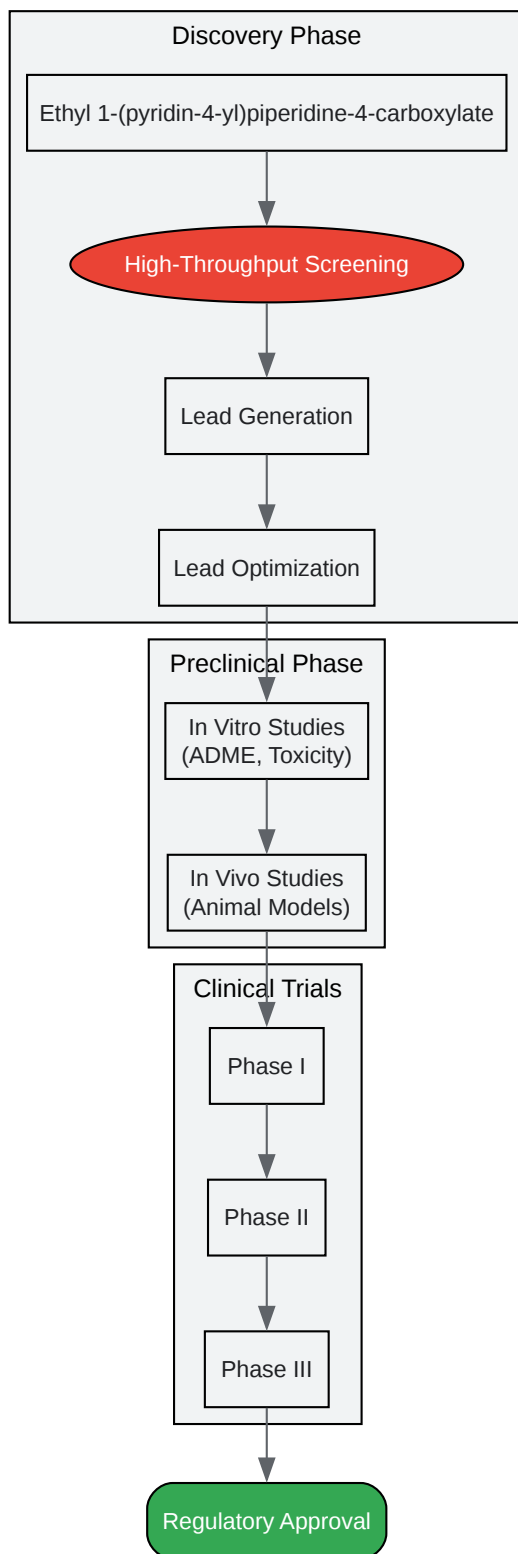
- To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and 4-chloropyridine hydrochloride (1-1.2 equivalents) in a suitable solvent, add the base (2-3 equivalents).
- If a palladium-catalyzed reaction is employed, the palladium precursor and ligand are added at this stage.
- The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature typically between 80-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate**.

Logical Workflow for the Proposed Synthesis:

Proposed Synthesis Workflow



Hypothetical Drug Discovery Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046582#iupac-name-and-synonyms-for-ethyl-1-pyridin-4-yl-piperidine-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com